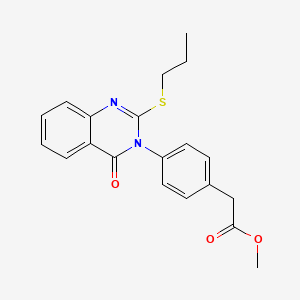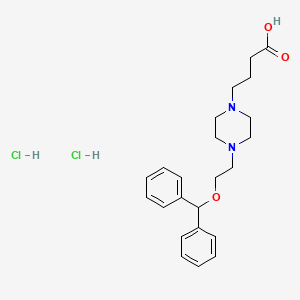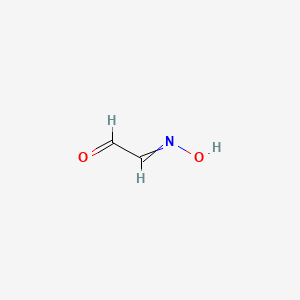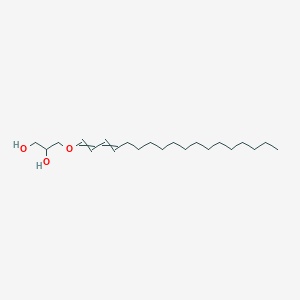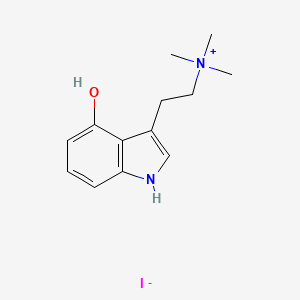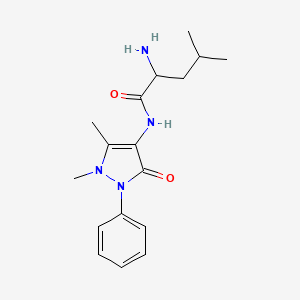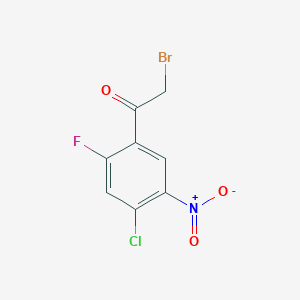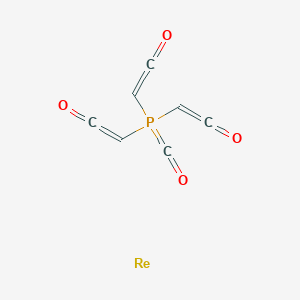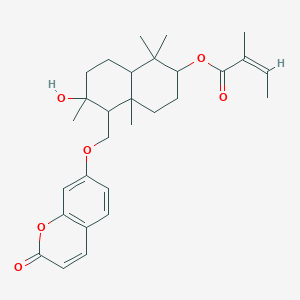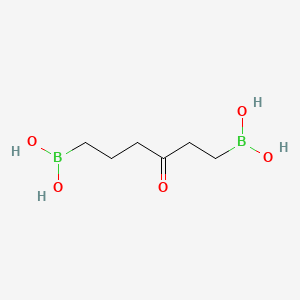
4-Methoxy-2-(trifluoromethoxy)cinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-(trifluoromethoxy)cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoromethoxybenzene under specific conditions. One common method is the Perkin reaction, where the aldehyde reacts with an acid anhydride in the presence of a base to form the cinnamic acid derivative . Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Methoxy-2-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamic acid to its corresponding alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
4-Methoxy-2-(trifluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
相似化合物的比较
Similar Compounds
2-Methoxy-4-(trifluoromethoxy)cinnamic acid: Similar structure but with different positioning of the methoxy and trifluoromethoxy groups.
4-Methoxy-2-(trifluoromethyl)cinnamic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Methoxy-2-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and trifluoromethoxy groups provides a distinct electronic environment that can affect the compound’s interactions with other molecules.
属性
分子式 |
C11H9F3O4 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC 名称 |
(E)-3-[4-methoxy-2-(trifluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ |
InChI 键 |
BABHLMVABDIBIK-HWKANZROSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)OC(F)(F)F |
规范 SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


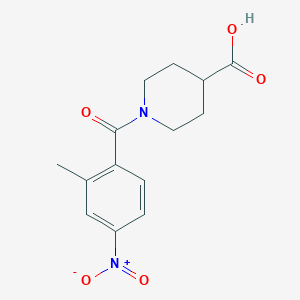
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
